molecular formula C16H18N2O2 B7633695 [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone

Cat. No. B7633695
M. Wt: 270.33 g/mol
InChI Key: YKMYOYVDKXPHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone, also known as HMQ, is a novel compound that has been extensively studied in recent years due to its potential applications in scientific research. HMQ is a quinoline-based compound that has been synthesized using various methods and has been shown to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has been shown to inhibit the activation of these pathways, leading to a decrease in the expression of various pro-inflammatory and pro-cancerous genes.
Biochemical and Physiological Effects:
[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has been shown to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has also been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone is its ability to exhibit significant biological activity at low concentrations, making it an ideal tool for scientific research. However, one of the limitations of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone, including the investigation of its potential therapeutic applications in various diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action at the molecular level. Additionally, the development of more water-soluble derivatives of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone may overcome its limitations in certain experiments.
In conclusion, [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone is a novel compound that has been extensively studied for its potential applications in scientific research. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone exhibits significant biological activity and has been used as a tool in various studies to investigate the mechanisms of various diseases. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has several advantages and limitations for lab experiments and has several future directions for further study.

Synthesis Methods

The synthesis of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has been achieved using various methods, including the reaction of 2-methyl-8-nitroquinoline with 2-(hydroxymethyl) pyrrolidine and subsequent reduction of the nitro group to an amino group. Another method involves the reaction of 2-methyl-8-nitroquinoline with 2-(hydroxymethyl) pyrrolidine and subsequent reduction of the nitro group to an amino group followed by the reaction of the amino group with a ketone to form the final product. The synthesis of [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has also been achieved using a one-pot method, which involves the reaction of 2-methyl-8-nitroquinoline with 2-(hydroxymethyl) pyrrolidine and a reducing agent.

Scientific Research Applications

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has been extensively studied for its potential applications in scientific research. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has been shown to exhibit significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has been used as a tool in various studies to investigate the mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone has also been used as a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-12-4-2-6-14(15(12)17-11)16(20)18-9-3-5-13(18)10-19/h2,4,6-8,13,19H,3,5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMYOYVDKXPHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCCC3CO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.